2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide
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Overview
Description
2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is a complex organic compound that features an indole moiety, a sulfamoyl group, and a chlorobenzamide structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The sulfamoyl group can be introduced through a sulfonation reaction, and the final product is obtained by coupling the indole derivative with 2-chloro-5-aminobenzamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-chloro-N-phenylbenzamide: Lacks the indole and sulfamoyl groups but shares the chlorobenzamide structure.
5-sulfamoylindole: Contains the indole and sulfamoyl groups but lacks the chlorobenzamide structure.
Uniqueness
2-chloro-5-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is unique due to its combination of an indole moiety, a sulfamoyl group, and a chlorobenzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20ClN3O3S |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-5-[2-(1H-indol-3-yl)ethylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C23H20ClN3O3S/c24-21-11-10-18(14-20(21)23(28)27-17-6-2-1-3-7-17)31(29,30)26-13-12-16-15-25-22-9-5-4-8-19(16)22/h1-11,14-15,25-26H,12-13H2,(H,27,28) |
InChI Key |
NLMIWTXMWVTLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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